molecular formula C10H14O4 B574187 Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate CAS No. 175157-15-0

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

Cat. No.: B574187
CAS No.: 175157-15-0
M. Wt: 198.218
InChI Key: HXZVAFGCCSGSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.21576 g/mol . This compound is characterized by the presence of an ester functional group and a cyclopentanone moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate can be synthesized through the esterification of 2-oxocyclopentanone with ethyl 2-oxo-3-hydroxypropanoate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Claisen Condensation: Another method involves the Claisen condensation of ethyl acetate with 2-oxocyclopentanone in the presence of a strong base like sodium ethoxide. This reaction forms the desired ester along with ethanol as a byproduct.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, and other nucleophiles

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted esters, amides

Scientific Research Applications

Chemistry: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and ketone formation. It also serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, fragrances, and flavoring agents. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and products.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. The cyclopentanone moiety can undergo further chemical modifications, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 2-oxo-3-(2-oxocyclohexyl)propanoate
  • Ethyl 2-oxo-3-(2-oxocyclobutyl)propanoate
  • Ethyl 2-oxo-3-(2-oxocyclopropyl)propanoate

Comparison: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is unique due to its five-membered cyclopentanone ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. The cyclopentanone ring offers a balance between ring strain and stability, making it a preferred intermediate in various synthetic applications.

Properties

IUPAC Name

ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-14-10(13)9(12)6-7-4-3-5-8(7)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZVAFGCCSGSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699854
Record name Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175157-15-0
Record name Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.